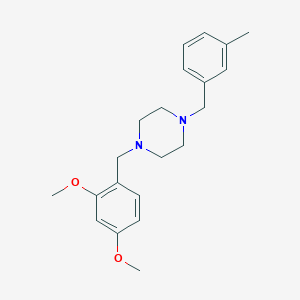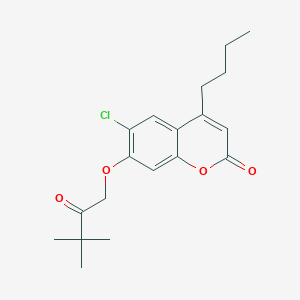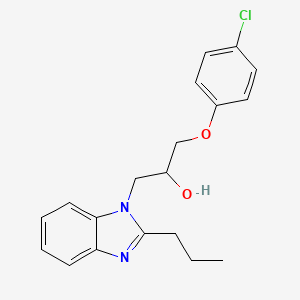
1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine, commonly known as DMMDA, is a psychoactive drug that belongs to the piperazine family. It is a derivative of the compound MDA, which is known for its hallucinogenic properties. DMMDA is a relatively new compound, and its synthesis and mechanism of action are still being studied.
作用机制
The exact mechanism of action of DMMDA is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, perception, and cognition. DMMDA's effects on this receptor are thought to be responsible for its hallucinogenic properties.
Biochemical and Physiological Effects
DMMDA has been found to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase levels of dopamine and serotonin in the brain. It has also been found to increase heart rate and blood pressure, and to cause changes in body temperature and respiration rate. DMMDA has been found to have a longer duration of action compared to other piperazine derivatives, with effects lasting up to 12 hours.
实验室实验的优点和局限性
DMMDA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been found to have a high affinity for the 5-HT2A receptor, making it a useful tool for studying the effects of serotonin receptor agonists. However, DMMDA's potential for abuse and its psychoactive properties make it unsuitable for use in human studies.
未来方向
There are several future directions for research on DMMDA. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. DMMDA's effects on the serotonin system make it a promising candidate for further investigation in this area. Another direction for research is the development of new compounds based on DMMDA's structure that could have improved therapeutic properties and reduced potential for abuse. Finally, more research is needed to fully understand the mechanism of action of DMMDA and its effects on the brain and behavior.
合成方法
DMMDA can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methylbenzylamine to produce the intermediate compound 1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperidin-4-ol. The final product is obtained by the reduction of this intermediate compound using sodium borohydride.
科学研究应用
DMMDA has been the subject of several scientific studies due to its potential as a psychoactive drug. It has been found to have hallucinogenic properties similar to those of other piperazine derivatives such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP). DMMDA has been used in animal studies to investigate its effects on behavior, cognition, and brain activity.
属性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17-5-4-6-18(13-17)15-22-9-11-23(12-10-22)16-19-7-8-20(24-2)14-21(19)25-3/h4-8,13-14H,9-12,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITKYLUZDZCYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987949.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4987963.png)

![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4987975.png)
![methyl 4-[3-(2-ethoxyphenoxy)propoxy]benzoate](/img/structure/B4987983.png)
![2,7-bis(3-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4987986.png)
![methyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B4987994.png)
![4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4988005.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4988010.png)
![2-(1-adamantyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4988011.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4988043.png)
